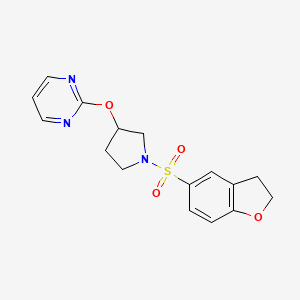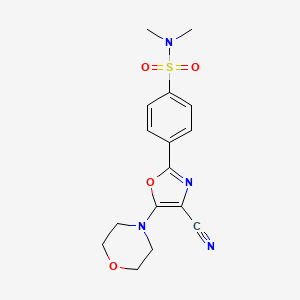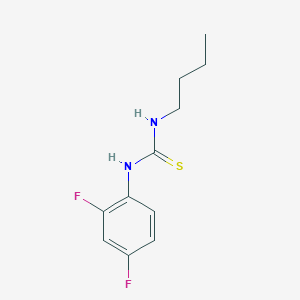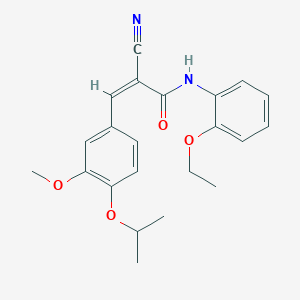![molecular formula C13H15I B2997397 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287283-47-8](/img/structure/B2997397.png)
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The compound’s structure consists of a bicyclo[1.1.1]pentane core with a 2,4-dimethylphenyl group and an iodine atom attached to it.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . This method allows for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core. Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Chemischer Reaktionen
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include difluoroiodane (III) reagents and nitrogen-containing heterocycles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, visible light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane with nitrogen-containing heterocycles and difluoroiodane (III) reagents can yield 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of scientific research applications. In chemistry, it is used as a molecular rod, molecular rotor, and supramolecular linker unit . In biology and medicine, it serves as a bioisostere for para-substituted benzene rings, which can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . The compound’s unique three-dimensional structure also makes it useful in the design of liquid crystals, FRET sensors, and metal-organic frameworks .
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in the body. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can mimic the geometry and substituent exit vectors of a benzene ring . This allows it to interact with specific molecular targets, such as receptors and enzymes, in a manner similar to para-substituted benzene rings. The compound’s iodine atom and 2,4-dimethylphenyl group further contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and three-dimensional structure. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,3-difluoro-2,4-dimethylphenylbicyclo[1.1.1]pentane and 1-(4-methylphenyl)-3-iodobicyclo[1.1.1]pentane . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can affect their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-4-11(10(2)5-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJVODYDCHQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2997315.png)

![N-(3-chloro-4-fluorophenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)
![1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate](/img/structure/B2997319.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)

![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2997326.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997333.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)
![5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2997337.png)
